
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxypropoxy side chain, and a methyl ester functional group. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Hydroxypropoxy Side Chain: This step involves the reaction of an appropriate epoxide with the protected amino acid derivative to introduce the hydroxypropoxy group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Deprotection: Formation of the free amine.
Aplicaciones Científicas De Investigación
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of peptide and protein derivatives.
Medicine: Serves as a building block in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various biochemical pathways. The Boc protecting group can be selectively removed to reveal the free amine, which can then participate in further chemical reactions. The hydroxypropoxy side chain and methyl ester group also provide reactive sites for additional modifications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-2-(Boc-amino)-3-(2-hydroxyethoxy)propanoate: Similar structure but with a shorter hydroxyalkoxy side chain.
Methyl (S)-2-(Boc-amino)-3-(4-hydroxybutoxy)propanoate: Similar structure but with a longer hydroxyalkoxy side chain.
Uniqueness
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The hydroxypropoxy side chain offers additional flexibility for chemical modifications compared to shorter or longer hydroxyalkoxy chains.
Propiedades
Fórmula molecular |
C12H23NO6 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
methyl 3-(3-hydroxypropoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-9(10(15)17-4)8-18-7-5-6-14/h9,14H,5-8H2,1-4H3,(H,13,16) |
Clave InChI |
ABUSQIGPSWAYIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCCCO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



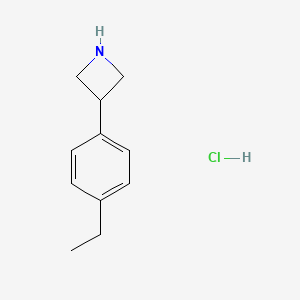
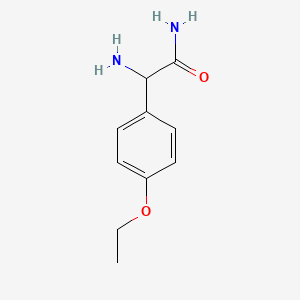
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)

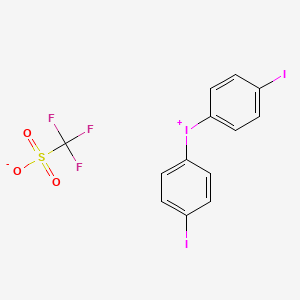

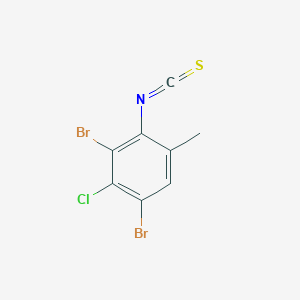


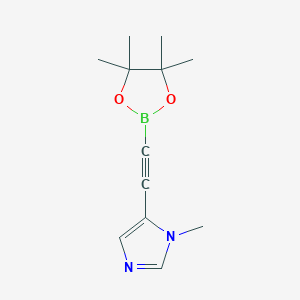


![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
